2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a tricyclic core with a cyclopropyl group at position 3, a difluoromethyl group at position 4, and a 1-methyl-1H-pyrazol-4-yl substituent at position 6. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest roles in modulating enzymatic or receptor interactions .
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(1-methylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O2/c1-22-6-9(5-19-22)11-4-10(15(17)18)13-14(8-2-3-8)21-23(7-12(24)25)16(13)20-11/h4-6,8,15H,2-3,7H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPZYDNOIOEWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.
Final assembly: The final step involves coupling the pyrazole derivative with acetic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in substituents at positions 3, 4, and 6 of the pyrazolo[3,4-b]pyridine core. These modifications influence molecular weight, lipophilicity, and steric effects (Table 1).
Table 1: Structural and Molecular Comparisons
Key Observations
Pyrazole Substituents (Position 6): The target compound’s 1-methyl-pyrazole group is replaced with bulkier substituents (e.g., 1,5-dimethyl or 1-ethyl-5-methyl pyrazole) in analogs . Replacement with non-heterocyclic groups (e.g., 2-methoxyphenyl in ) introduces aromatic π-π interactions but may decrease metabolic stability.
Analogs with trifluoromethyl (CF₃) groups (e.g., ) exhibit stronger electron-withdrawing effects, which could alter binding affinity to hydrophobic pockets in target proteins.
Replacing cyclopropyl with methyl (e.g., ) reduces steric hindrance, possibly increasing off-target interactions.
Acetic Acid Moieties:
- All compounds retain the acetic acid group, critical for solubility and interaction with basic residues (e.g., lysine, arginine) in biological targets.
Implications for Bioactivity
- Enhanced Lipophilicity: Ethyl or methyl additions to pyrazole (e.g., ) may improve blood-brain barrier penetration, relevant for CNS-targeted therapies.
- Electron-Withdrawing Effects: Trifluoromethyl analogs (e.g., ) could enhance binding to enzymes like kinases or proteases, where electronegative pockets are common.
- Steric Effects: Cyclopropyl groups may confer resistance to metabolic degradation compared to smaller substituents (e.g., methyl in ).
Biological Activity
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, including pyrazole and pyridine rings. Its molecular formula is CHFNO, and it has a molecular weight of approximately 335.31 g/mol. The difluoromethyl group and cyclopropyl moiety contribute to its unique chemical properties, influencing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown effectiveness as cyclin-dependent kinase (CDK) inhibitors, which are crucial for regulating the cell cycle. Specifically, compounds targeting CDK2 and CDK9 have demonstrated IC values in the low micromolar range (e.g., 0.36 µM for CDK2) .
The mechanism of action for this compound likely involves the inhibition of key enzymes involved in cell proliferation. The presence of the pyrazole ring enhances binding affinity to target proteins, thereby disrupting their function and leading to apoptosis in cancer cells.
Case Studies
- In Vitro Studies : In studies involving HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cell lines, compounds similar to this compound exhibited potent antiproliferative effects with significant reductions in cell viability at concentrations as low as 10 µM .
- Selectivity Profile : The selectivity of this compound towards CDK2 over CDK9 has been noted to be substantial, suggesting potential for reduced side effects compared to less selective inhibitors .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Key steps include:
- Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The difluoromethyl and cyclopropyl groups are introduced via halogenation and nucleophilic substitution reactions.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step routes, starting with condensation of 5-aminopyrazole derivatives with appropriate carbonyl-containing intermediates. For example, cyclocondensation under reflux in polar aprotic solvents (e.g., DMF) with catalysts like acetic acid can yield the pyrazolo[3,4-b]pyridine core. Subsequent functionalization (e.g., difluoromethylation) requires controlled temperatures (0–25°C) and inert atmospheres to prevent side reactions. Yield optimization depends on stoichiometric ratios (1:1.2 for amine:carbonyl) and purification via column chromatography .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- NMR Spectroscopy : Critical for confirming regiochemistry and detecting tautomeric forms (e.g., and NMR in DMSO-d6 or CDCl3) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Refer to hazard statements (e.g., H315/H319 for skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in sealed containers to avoid moisture degradation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) due to tautomerism or solvent effects be resolved?
- Methodological Answer :
- Perform NMR in multiple solvents (DMSO-d6 vs. CDCl3) to identify solvent-dependent shifts.
- Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and distinguish tautomers .
- Compare experimental data with DFT-calculated chemical shifts for validation .
Q. What experimental designs are suitable for evaluating kinase inhibition activity?
- Methodological Answer :
- In vitro assays : Use ATP-competitive kinase assays (e.g., ADP-Glo™) with dose-response curves (IC50 determination).
- Structural analysis : Co-crystallization with target kinases (e.g., PDB deposition) to identify binding interactions .
- Split-plot designs : Test multiple variables (e.g., concentration, pH) across biological replicates to assess reproducibility .
Q. How can solubility/stability in aqueous buffers be optimized for in vitro studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins.
- pH adjustment : Buffers near physiological pH (7.4) minimize precipitation.
- Stability studies : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) to infer shelf-life .
Q. What computational strategies predict binding affinity and selectivity for biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational dynamics .
- QSAR models : Train on pyrazolo[3,4-b]pyridine derivatives to correlate substituents with activity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structural analogs?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, ATP concentrations) across studies to identify confounding variables .
- Dose recalibration : Normalize activity data to molar concentrations rather than mass-based metrics.
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Structural and Functional Insights
Q. What structural features of this compound contribute to its potential as a kinase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
